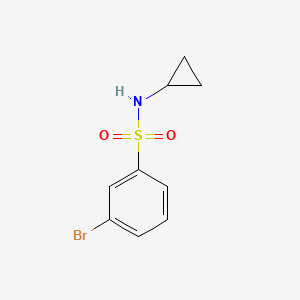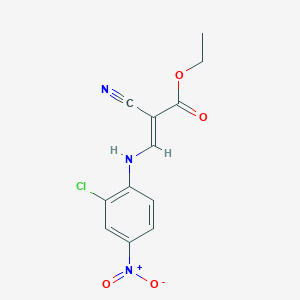
Acide 4-(2-pyrrolidin-1-yl-éthoxy)benzoïque
Vue d'ensemble
Description
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is an organic compound that features a pyrrolidine ring attached to a benzoic acid moiety through an ethoxy linker. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its pharmacological potential.
Applications De Recherche Scientifique
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies investigating the biological activity of pyrrolidine-containing molecules.
Medicine: Due to its structural features, it has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pypds, have been shown to bind to g-quadruplexes (g4s), atypical nucleic acid structures involved in basic human biological processes .
Mode of Action
It’s worth noting that compounds with similar structures, like pypds, have been shown to exhibit strong specificity for covalent binding to g4 domains . This suggests that 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid might interact with its targets in a similar manner, leading to changes in the targets’ function.
Biochemical Pathways
The interaction of similar compounds with g4s can potentially influence various cellular processes, including dna replication, transcription, and translation .
Result of Action
The interaction of similar compounds with g4s can potentially lead to changes in gene expression and cellular function .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemical species .
Analyse Biochimique
Biochemical Properties
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity .
Metabolic Pathways
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via specific transporters and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 4-hydroxybenzoic acid with 2-bromoethanol under basic conditions to form 4-(2-hydroxyethoxy)-benzoic acid.
Introduction of the Pyrrolidine Ring: The next step is the nucleophilic substitution reaction where 4-(2-hydroxyethoxy)-benzoic acid reacts with pyrrolidine in the presence of a base such as potassium carbonate to yield 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: This compound shares the pyrrolidine and ethoxy groups but differs in the presence of a boronic acid moiety instead of a benzoic acid group.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: This compound has a similar structure but includes a pyridine ring and a methanol group.
Uniqueness
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which can confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and other research applications.
Propriétés
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHIHVWVXVVGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424711 | |
| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69731-93-7 | |
| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)



![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)


